

Spectroscopic Data of 2,5-Dichloroisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichloroisonicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2,5-dichloroisonicotinaldehyde** (also known as 2,5-dichloropyridine-4-carboxaldehyde). Due to the limited availability of experimentally verified public data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural components and established spectroscopic principles. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a detailed spectroscopic profile, standardized experimental protocols, and visual workflows to aid in the identification and characterization of this compound.

Introduction

2,5-dichloroisonicotinaldehyde is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. As with any synthesized compound, thorough structural elucidation is critical. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the molecular structure. This guide presents a predicted spectroscopic dataset for **2,5-dichloroisonicotinaldehyde** to assist in its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,5-dichloroisonicotinaldehyde**. These predictions are based on known data for 2,5-dichloropyridine, isonicotinaldehyde, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H and ^{13}C NMR Data for **2,5-Dichloroisonicotinaldehyde**

^1H NMR (Predicted)	^{13}C NMR (Predicted)		
Chemical Shift (δ , ppm)	Multiplicity	Assignment	Chemical Shift (δ , ppm)
~10.1	s	H-7 (Aldehyde)	~192
~8.7	s	H-6	~152
~7.8	s	H-3	~149
~145			
~138			
~122			

Predicted in CDCl_3 at 400 MHz for ^1H and 100 MHz for ^{13}C .

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for **2,5-Dichloroisonicotinaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3050	Weak	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1710	Strong	Aldehyde C=O Stretch
~1580, ~1470	Medium-Strong	Aromatic C=C and C=N Stretch
~1100	Medium	C-Cl Stretch
~850	Strong	C-H Out-of-plane Bend

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for **2,5-Dichloroisonicotinaldehyde**

m/z (Predicted)	Relative Abundance	Assignment
175	High	[M] ⁺ (with ³⁵ Cl, ³⁵ Cl)
177	Medium	[M+2] ⁺ (with ³⁵ Cl, ³⁷ Cl)
179	Low	[M+4] ⁺ (with ³⁷ Cl, ³⁷ Cl)
174	Medium	[M-H] ⁺
146	Medium	[M-CHO] ⁺
111	High	[M-CHO-Cl] ⁺

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2,5-dichloroisonicotinaldehyde** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Acquire a ^1H NMR spectrum using a standard pulse sequence.
 - Acquire a ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra and perform baseline correction.
 - Calibrate the chemical shifts using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H NMR spectrum.

IR Spectroscopy

- Sample Preparation (ATR):
 - Place a small, clean, and dry amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer.
 - Collect a background spectrum of the empty ATR crystal.

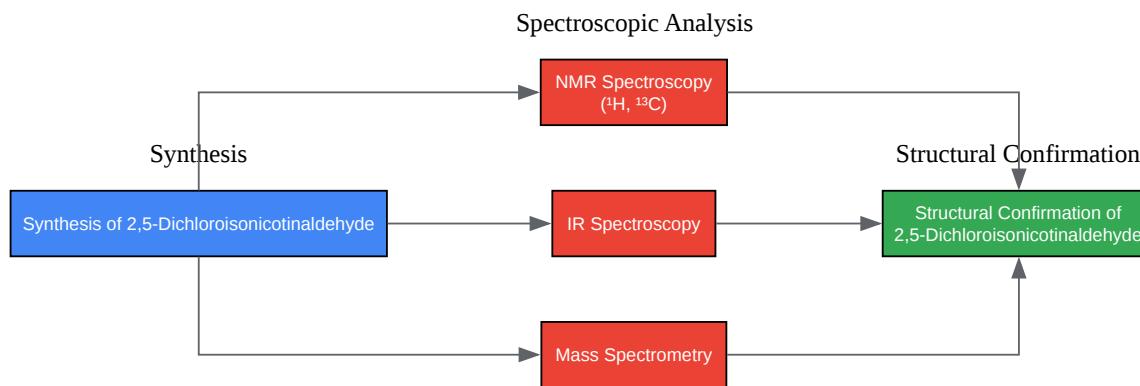
- Data Acquisition:
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
 - Label the significant peaks.

Mass Spectrometry

- Sample Preparation:
 - For Electron Ionization (EI), prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
- Instrument Setup:
 - Use a mass spectrometer equipped with an EI source and a mass analyzer (e.g., quadrupole or time-of-flight).
 - Calibrate the instrument using a known standard.
- Data Acquisition:
 - Introduce the sample into the ion source (e.g., via direct infusion or a GC inlet).
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
- Data Analysis:
 - Identify the molecular ion peak and its isotopic pattern.
 - Analyze the fragmentation pattern to deduce the structure of the fragment ions.

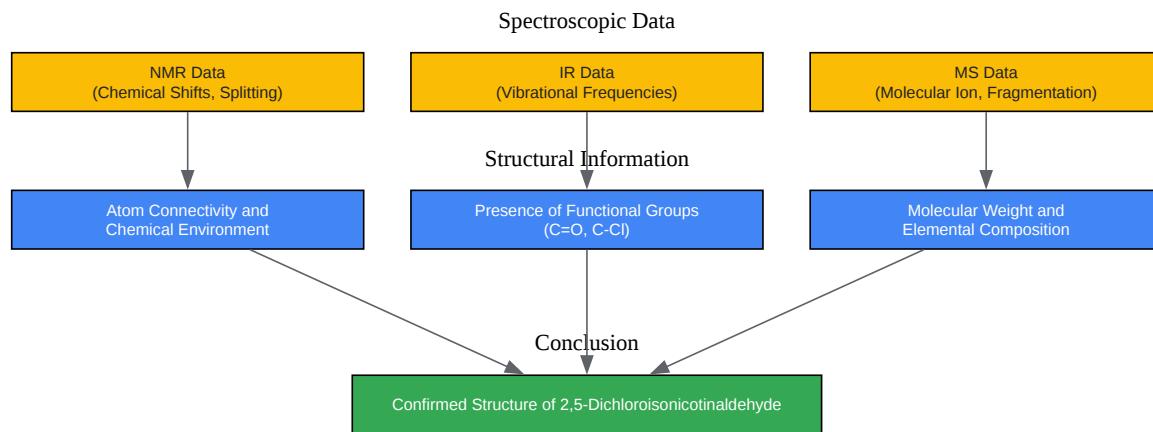
Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.



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Figure 1: Overall workflow from synthesis to structural confirmation.



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Figure 2: Logical relationship between spectroscopic data and structural confirmation.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com